(2S,3S)-2-Amino-3-hydroxybutanamide

Neuroscience GABA Receptor Agonist Activity

Researchers requiring stereochemically pure (2S,3S)-2-amino-3-hydroxybutanamide often face supply inconsistency with generic threonine amide isomers. This compound provides exact stereochemistry for reproducible enzyme studies and receptor assays. • Defined GABA-A α5β2γ2S agonist (EC50 940 nM) for receptor pharmacology. • Strict (2S,3S) configuration ensures enzyme stereospecificity, e.g., for threonine dehydrogenase studies. • ≥98% purity, sealed dry storage at 2-8°C, shipped ambient.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 25312-57-6
Cat. No. B13116671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-Amino-3-hydroxybutanamide
CAS25312-57-6
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)N)O
InChIInChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m0/s1
InChIKeyPZUOEYPTQJILHP-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2S,3S)-2-Amino-3-hydroxybutanamide?


(2S,3S)-2-Amino-3-hydroxybutanamide (CAS 25312-57-6), a stereoisomer of threonine amide with the specific (2S,3S) configuration [1], is a chiral amino acid derivative used in research for its distinct stereochemical and physicochemical properties . It is employed in studies of enzyme stereospecificity [2], as a building block in peptide synthesis , and as a reference standard for analytical method development . Unlike its parent amino acid, L-threonine, the amide form may exhibit altered biological activity profiles [3].

Stereochemical-control study fit with defined (2S,3S) configuration
Chiral reference-standard workflow for analytical method development
May support enzyme stereospecificity assay context and peptide synthesis selection

Non-Substitutability of (2S,3S)-2-Amino-3-hydroxybutanamide


Generic substitution among threonine amide stereoisomers or derivatives is scientifically unsound due to quantifiable differences in stereospecific enzyme recognition, receptor binding affinity, and physicochemical properties. Enzymes such as threonine dehydrogenase exhibit strict stereospecificity, showing zero activity toward D-threonine or D-allo-threonine and only partial activity toward L-allo-threonine compared to L-threonine [1]. Stereochemical modifications in peptidomimetic analogs can drastically alter biological activity profiles, as demonstrated with sandostatin amide analogs where changes at specific positions substantially influence receptor binding [2]. Furthermore, simple physicochemical parameters like LogP and hydrogen bond donor count vary among stereoisomers [3], which can impact solubility, permeability, and experimental reproducibility. Therefore, sourcing the exact (2S,3S) stereoisomer is essential for maintaining data integrity and achieving intended research outcomes.

Enzyme stereospecificity limits substitution

Threonine dehydrogenase exhibits zero activity toward D-threonine and only partial activity toward L-allo-threonine; stereochemical changes may abolish enzyme recognition.

Receptor binding profile may differ

Somatostatin analog data indicate that stereochemical modifications substantially alter receptor binding; the (2S,3S) configuration may confer a distinct binding mode.

Physicochemical mismatch possible

Lipophilicity and hydrogen-bond donor count vary across stereoisomers, potentially shifting solubility and permeability beyond reported values.

(2S,3S)-2-Amino-3-hydroxybutanamide Comparative Evidence


GABA-A Receptor Agonist Activity vs. GABA

(2S,3S)-2-Amino-3-hydroxybutanamide acts as a GABA-A receptor agonist with an EC50 of 940 nM at the human α5β2γ2S subtype [1], whereas the endogenous ligand GABA exhibits EC50 values in the low micromolar range at recombinant GABA-A receptors (e.g., 2.1 μM at α1β2γ2 [2]). Additionally, it shows weak inhibition of the GABA transporter GAT2 (IC50 = 7.94 μM), indicating a distinct interaction profile compared to GABA, which is a substrate for GABA transporters.

GABA-A Agonist vs. GABA
Cross-study comparable
EC50 = 940 nM (α5β2γ2S)
vs. GABA EC50 = 2.1 μM (α1β2γ2)
Supports subtype-selective assay response context
Recombinant receptors; conditions differ
Neuroscience GABA Receptor Agonist Activity

D-Isomer Inactivity with Stereospecific Enzymes

Threonine dehydrogenase from Pyrococcus horikoshii exhibits absolute stereospecificity. While L-threonine is a substrate (relative activity 100%; Vmax = 44.2 U/mg; Km = 14.7 mM), the D-threonine and D-allo-threonine stereoisomers show zero detectable activity [1]. The amide derivative, dl-threoninamide, also shows zero activity [1], demonstrating that the amide modification itself can abolish enzyme recognition. Notably, L-allo-threonine retains only 70% relative activity compared to L-threonine [1].

D-Isomer Enzyme Activity
Head-to-head
dl-Threoninamide: 0% relative activity
L-Thr: 100% (Vmax 44.2 U/mg)
Complete loss of enzyme recognition; stereochemistry is essential
Pyrococcus horikoshii dehydrogenase
Enzymology Stereochemistry Threonine Dehydrogenase

Somatostatin Receptor Binding & Stereochemistry

In sandostatin amide analogs, substitution of the Thr6 residue with different stereoisomers of threonine significantly alters biological activity. While specific Ki values for the (2S,3S)-containing analog are not provided in the abstract, the study explicitly states that stereochemical modifications at position 6 substantially influence the orientation of the β-turn and alter the biological profile of these analogs, indicating that the (2S,3S) configuration yields a distinct binding mode compared to the (2S,3R) or other isomers [1].

Somatostatin Receptor SAR
Class-level inference
Stereochemical changes 'substantially influence' receptor binding
Enantiomer-attribution review recommended
Qualitative inference from sandostatin analogs
Peptidomimetics Somatostatin Receptor Binding Affinity

Physicochemical Properties vs. L-Threonine

(2S,3S)-2-Amino-3-hydroxybutanamide has a predicted ACD/LogP of -1.72, compared to L-threonine's predicted LogP of approximately -2.94 [1][2]. The higher (less negative) LogP value indicates increased lipophilicity, which may enhance membrane permeability. The amide also has one less hydrogen bond donor (5 vs. 6 for L-threonine) due to replacement of the carboxylic acid group [1][3], potentially affecting solubility and intermolecular interactions.

Lipophilicity vs. L-Threonine
Cross-study comparable
LogP = -1.72 vs. L-Thr LogP ≈ -2.94
Reported lipophilicity shift; may support permeability screening
Predicted values; experimental validation pending
Physicochemistry Solubility Permeability

Pharmacokinetic Behavior Differences

While direct comparative PK data for the free base (2S,3S)-2-amino-3-hydroxybutanamide is limited, studies on the hydrochloride salt (L-threoninamide hydrochloride) indicate suitability for pharmacokinetic studies [1]. The amide bond is generally more resistant to enzymatic hydrolysis than the ester bond, and modification of the C-terminus to an amide can improve metabolic stability and oral bioavailability of peptide drugs . This suggests that the amide form may exhibit different stability and clearance profiles compared to the parent amino acid.

Metabolic Stability Inference
Class-level inference
Amide bond may improve stability vs. carboxylic acid
Supports stability-screening context; data to verify
Qualitative; limited direct PK data
Pharmacokinetics Metabolism Stability

Crystal Structure Confirmation

The single-crystal X-ray structure of (2S,3S)-2-amino-3-hydroxybutanamide has been solved, confirming its absolute configuration and providing precise bond lengths and angles [1]. This structural data enables accurate computational modeling and structure-based drug design, which may not be possible with less well-characterized stereoisomers.

Crystal Structure Confirmation
Supporting evidence
Single-crystal X-ray structure solved; absolute configuration confirmed
Supports computational modeling and docking workflow fit
Publicly available structural data
Crystallography Structural Biology Conformation

(2S,3S)-2-Amino-3-hydroxybutanamide Applications


GABA-A Receptor Subtype Profiling

(2S,3S)-2-Amino-3-hydroxybutanamide is directly applicable as a reference agonist for GABA-A receptor subtype α5β2γ2S (EC50 = 940 nM), enabling comparative studies with other ligands to characterize receptor pharmacology [1]. Its distinct activity profile compared to GABA (EC50 = 2.1 μM at α1β2γ2) [2] makes it a valuable tool for differentiating receptor subtype responses in electrophysiological or calcium flux assays.

Stereospecific Enzyme Assay Development

For enzymology studies requiring strict stereochemical control, (2S,3S)-2-amino-3-hydroxybutanamide serves as a reference compound to define the substrate specificity of threonine-metabolizing enzymes. As demonstrated with threonine dehydrogenase, D- and L-allo-isomers show significantly reduced or zero activity [1]. This compound can be used to establish baseline activity and confirm stereospecificity of new enzyme preparations.

Chiral Building Block for Peptidomimetics

In medicinal chemistry, (2S,3S)-2-amino-3-hydroxybutanamide is a critical chiral building block for incorporating the (2S,3S)-threonine amide motif into peptide analogs. Evidence from sandostatin analogs demonstrates that stereochemistry at this position can profoundly influence biological activity [1], making this specific isomer essential for achieving desired pharmacological profiles.

Analytical Reference Standard for Chiral Purity

As a well-characterized stereoisomer with a solved crystal structure [1] and defined physicochemical properties (LogP = -1.72, molecular weight = 118.13) [2], (2S,3S)-2-amino-3-hydroxybutanamide is suitable for use as a reference standard in chiral HPLC or LC-MS methods to determine the enantiomeric purity of threonine amide samples.

Application
Selection Property
Validation Focus
GABA-A Receptor Subtype Profiling
Agonist-activity profile
Subtype-selective assay-response context
Stereospecific Enzyme Assay Development
Stereochemical-control suitability
Enzyme-recognition endpoint review
Chiral Building Block for Peptidomimetics
Stereochemical-configuration requirement
Enantiomer-attribution review
Analytical Reference Standard for Chiral Purity
Well-characterized reference profile
Chiral method validation review

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